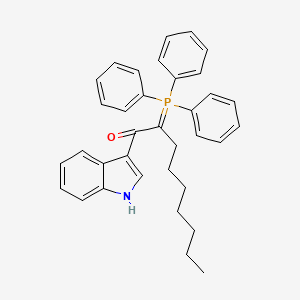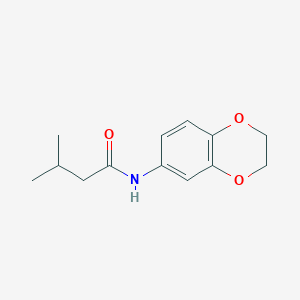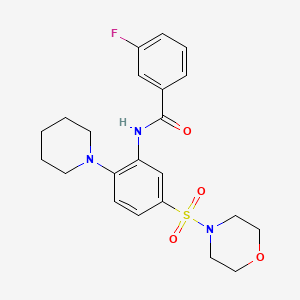
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a protein called Bruton's tyrosine kinase (BTK), which is involved in the regulation of immune cell function.
作用机制
The mechanism of action of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide involves the inhibition of this compound, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. This compound is activated by the binding of antigens to the B-cell receptor, leading to downstream signaling events that result in B-cell proliferation and survival. Inhibition of this compound by this compound blocks these downstream signaling events, resulting in the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against this compound in vitro and in vivo. In preclinical models, this compound has been shown to suppress B-cell proliferation and survival, resulting in the inhibition of tumor growth in B-cell malignancies. In addition, this compound has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, resulting in the suppression of disease activity.
实验室实验的优点和局限性
One advantage of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide is its potency and selectivity for this compound inhibition. This compound has been shown to have greater potency and selectivity than other this compound inhibitors currently in clinical use. However, one limitation of this compound is its poor solubility, which can make it difficult to use in in vitro and in vivo experiments.
未来方向
There are several future directions for the research of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide. One direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in other B-cell malignancies and autoimmune diseases. Additionally, the use of this compound in combination with other targeted therapies or immunotherapies may also be explored. Finally, the development of more effective formulations of this compound with improved solubility may also be pursued.
合成方法
The synthesis of 3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide involves several steps. The first step is the preparation of a key intermediate, 3-fluoro-4-nitroaniline, which is achieved by the reaction of 3-fluoroaniline with nitric acid. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin chloride. The third step is the coupling of the resulting amine with 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)boronic acid using a palladium catalyst. The final step is the conversion of the boronic acid to the corresponding amide using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
科学研究应用
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. This compound is a key regulator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound inhibition has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
属性
IUPAC Name |
3-fluoro-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c23-18-6-4-5-17(15-18)22(27)24-20-16-19(31(28,29)26-11-13-30-14-12-26)7-8-21(20)25-9-2-1-3-10-25/h4-8,15-16H,1-3,9-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGTMVNEVXTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


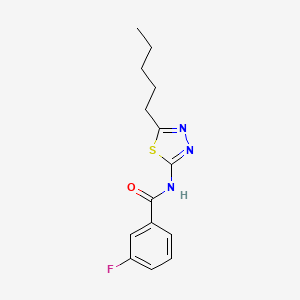
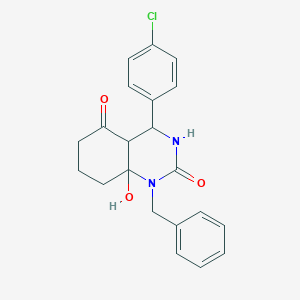
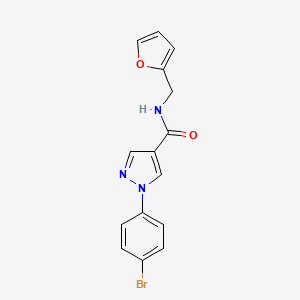
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)

![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)

![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
